molecular formula C17H22BrNO3 B126687 Galantamine hydrobromide CAS No. 193146-85-9

Galantamine hydrobromide

Cat. No.: B126687
CAS No.: 193146-85-9
M. Wt: 368.3 g/mol
InChI Key: QORVDGQLPPAFRS-XPSHAMGMSA-N
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Mechanism of Action

Target of Action

Galanthamine hydrobromide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . It also acts as an allosteric modulator of the nicotinic receptor .

Mode of Action

Galanthamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathway of galanthamine involves the acetylcholine neurotransmission pathway . By blocking the breakdown of acetylcholine, galanthamine enhances cholinergic neuron function and signaling . This action is hypothesized to decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Pharmacokinetics

Galanthamine has an elimination half-life of 40–50 minutes , a volume of distribution over 2 liters/kg , a plasma clearance of about 2 liters/h · kg , and an oral bioavailability of about 65% . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours .

Result of Action

The molecular and cellular effects of galanthamine’s action involve the enhancement of cholinergic neuron function and signaling . This results in increased acetylcholine neurotransmission, which can improve learning and short-term memory in animal models .

Action Environment

Environmental factors can influence the action of galanthamine hydrobromide. For instance, water deficiency has been shown to affect the production of galanthamine in certain plant species . Additionally, the compound’s action can be influenced by the patient’s health status and other individual factors .

Biochemical Analysis

Biochemical Properties

Galanthamine hydrobromide interacts with the acetylcholinesterase enzyme, acting as a competitive and reversible inhibitor . This interaction prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .

Cellular Effects

In the context of Alzheimer’s disease, galanthamine hydrobromide enhances cholinergic neuron function and signaling . It increases acetylcholine neurotransmission by blocking the breakdown of acetylcholine in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to cognitive function .

Molecular Mechanism

The molecular mechanism of action of galanthamine hydrobromide involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity and thus increasing the levels of acetylcholine . It also acts as an allosteric modulator at the nicotinic receptor, further enhancing acetylcholine neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, galanthamine hydrobromide has shown to improve learning and short-term memory in animal models . Over time, the effects of galanthamine hydrobromide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Dosage Effects in Animal Models

In animal models, the effects of galanthamine hydrobromide vary with different dosages . The optimal dose was found to be 3.0 mg/kg for passive avoidance and 2.0 mg/kg for the swim task . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Galanthamine hydrobromide is metabolized in the body through multiple pathways, including glucuronidation, O-demethylation, N-demethylation, and N-oxidation . It interacts with enzymes such as CYP2D6 and CYP3A4 .

Transport and Distribution

Galanthamine hydrobromide is predominantly excreted in the urine, with excretion being rapid and nearly complete at 96 hours after dosing . This suggests that it is transported and distributed within the body’s cells and tissues, likely involving various transporters or binding proteins .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present, such as synaptic clefts where it can exert its effects on acetylcholine levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanthamine hydrobromide typically involves the extraction of galanthamine from plant sources followed by its conversion to the hydrobromide salt. One common method includes the precipitation of galanthamine hydrobromide from a mixture of alkaloids obtained from the Amaryllidaceae family . The process involves treating the hydrobromide with alkali, followed by extraction and crystallization using solvents such as n-butyl, isobutyl, sec-butyl, or t-butyl .

Industrial Production Methods

Industrial production of galanthamine hydrobromide often involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include the use of various solvents and reagents to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Galanthamine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of galanthamine, which can have different pharmacological properties .

Properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORVDGQLPPAFRS-XPSHAMGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1953-04-4, 193146-85-9
Record name Galantamine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1953-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galantamine hydrobromide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Galantamine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galantamine hydrobromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GALANTAMINE HYDROBROMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name GALANTAMINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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